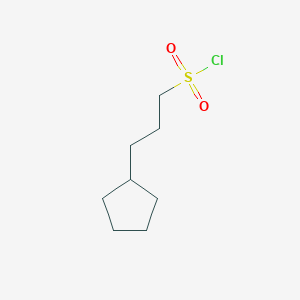
3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CFT" and is a member of the triazole family of compounds.
Wissenschaftliche Forschungsanwendungen
CFT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CFT has shown promising results as an antifungal and antitumor agent. It has also been investigated for its potential use as a diagnostic tool in cancer imaging. In biochemistry, CFT has been used as a tool to study the role of thiol-containing proteins in cellular processes. In materials science, CFT has been studied for its potential use in the development of organic semiconductors.
Wirkmechanismus
The mechanism of action of CFT is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and fungi by interfering with their DNA replication and protein synthesis. CFT has also been shown to bind to thiol-containing proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
CFT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CFT can inhibit the growth of cancer cells and fungi, suggesting its potential as an antitumor and antifungal agent. CFT has also been shown to have antioxidant properties, which may contribute to its potential as a diagnostic tool in cancer imaging. In addition, CFT has been shown to bind to thiol-containing proteins, which may have implications for its use in biochemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CFT in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. CFT is also relatively stable and has a long shelf life, which makes it a convenient reagent to work with. However, one limitation of using CFT in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on CFT. One area of interest is the development of CFT-based antitumor and antifungal agents. Another area of interest is the use of CFT as a diagnostic tool in cancer imaging. Additionally, further research is needed to fully understand the mechanism of action of CFT and its potential applications in biochemistry and materials science.
Synthesemethoden
The synthesis of CFT involves the reaction of 4-chlorophenyl hydrazine with 2-fluorobenzyl bromide in the presence of sodium ethoxide. The resulting intermediate is then treated with carbon disulfide and sodium hydroxide to yield the final product, CFT.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4S/c16-12-7-5-10(6-8-12)14-19-20-15(21(14)18)22-9-11-3-1-2-4-13(11)17/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJTUMQOPAFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
573975-24-3 |
Source


|
| Record name | 3-(4-CHLOROPHENYL)-5-((2-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-Difluorophenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2794273.png)


![3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794278.png)

![2-Oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carboxylic acid](/img/structure/B2794280.png)


![3-[[4-(4-Methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2794289.png)
![2-(Thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2794290.png)
![N,N-dimethyl-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2794291.png)
![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2794292.png)

